Product packaging for Abacavir, trans-(Cat. No.:CAS No. 783292-37-5)

Abacavir, trans-

Cat. No.: B1278640
CAS No.: 783292-37-5
M. Wt: 286.33 g/mol
InChI Key: MCGSCOLBFJQGHM-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical and Structural Context of Carbocyclic Nucleoside Antiviral Agents

The journey of carbocyclic nucleoside analogues as antiviral agents began with the synthesis of the first racemic carbocyclic analogue of adenosine (B11128) in 1966. wikipedia.org These compounds are characterized by the replacement of the oxygen atom in the furanose sugar ring of a natural nucleoside with a methylene (B1212753) group. wikipedia.orgresearchgate.net This fundamental structural modification confers increased chemical and metabolic stability, as the resulting molecule is no longer susceptible to cleavage by phosphorylases and hydrolases that target the glycosidic bond in natural nucleosides. wikipedia.orgontosight.ai

Early examples that laid the groundwork for this class of antivirals include aristeromycin (B1667592) and neplanocin A, naturally occurring carbocyclic nucleosides that demonstrated significant antiviral and antitumor properties. wikipedia.orgresearchgate.net The development of these agents progressed with the understanding that the spatial arrangement of atoms was crucial for biological activity. A significant milestone was the discovery that the (-) enantiomer of carbovir (B1146969) was the biologically active form against HIV. wikipedia.org This ultimately led to the development of Abacavir (B1662851), which was approved by the FDA in 1998 for the treatment of HIV infection. wikipedia.orgwikipedia.org Abacavir, along with other drugs like entecavir, solidified the importance of carbocyclic nucleosides in antiviral therapy. wikipedia.orgresearchgate.net

The core structure of these agents, a cyclopentene (B43876) ring attached to a purine (B94841) or pyrimidine (B1678525) base, allows for various structural modifications to enhance antiviral potency and selectivity. biorxiv.orgresearchgate.net Research continues to explore novel carbocyclic and even carbobicyclic nucleoside analogues to combat emerging viral threats and overcome drug resistance. biorxiv.org

Significance of Stereoisomerism in Nucleoside Analogue Pharmacology

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is of paramount importance in pharmacology. ijpsjournal.comresearchgate.net The three-dimensional structure of a drug molecule dictates its interaction with biological targets such as enzymes and receptors, which are themselves chiral. ijpsjournal.commdpi.com Consequently, different stereoisomers (enantiomers and diastereomers) of a drug can exhibit vastly different pharmacological and toxicological profiles. researchgate.netmdpi.com

In the realm of nucleoside analogues, the significance of stereochemistry is well-documented. The biological activity of many nucleoside analogues resides in a single enantiomer, while the other may be inactive or even contribute to adverse effects. ijpsjournal.comnih.gov For instance, the L-configuration of some nucleoside analogues, which is the "unnatural" form, has been shown to possess potent antiviral activity. nih.govnih.gov Lamivudine (3TC) was the first L-nucleoside enantiomer to be approved for the treatment of HIV and HBV. nih.gov

The case of Abacavir itself highlights the importance of stereoisomerism. The therapeutically active form is the (1S,4R)-isomer. nih.govdrugbank.com The "trans-" designation in "Abacavir, trans-" refers to the relative orientation of the substituents on the cyclopentene ring. Specifically, it describes the diastereomer where the hydroxymethyl group and the purine base are on opposite sides of the ring. The IUPAC name for Abacavir, trans- is [(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol. nih.gov This is distinct from the clinically used cis-isomer, Abacavir. nih.gov The different spatial arrangement of these functional groups in the trans-isomer can lead to altered interactions with the target enzyme, HIV reverse transcriptase, and cellular enzymes responsible for its activation, thereby impacting its antiviral efficacy. chemicalbook.com

Table 1: Chemical Properties of Abacavir and its trans-Isomer

PropertyAbacavirAbacavir, trans-
IUPAC Name{(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol wikipedia.org[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol nih.gov
Molecular FormulaC14H18N6O nih.govC14H18N6O nih.gov
Molar Mass286.339 g·mol−1 wikipedia.org286.33 g/mol nih.gov
Stereochemistry(1S, 4R) - cis nih.gov(1R, 4R) - trans nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N6O B1278640 Abacavir, trans- CAS No. 783292-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSCOLBFJQGHM-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228998
Record name Abacavir, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783292-37-5, 1443421-67-7
Record name Abacavir, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783292375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopentene-1-methanol, 4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-, (1R,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443421677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abacavir, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABACAVIR, (1R,4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BVN3YCO99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ABACAVIR, TRANS-, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0903H757IU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Characterization and Isomeric Relationships of Abacavir, Trans

Absolute Configuration Elucidation of Abacavir (B1662851) Stereoisomers

Abacavir has two chiral centers, leading to four possible stereoisomers: (1S, 4R), (1R, 4S), (1S, 4S), and (1R, 4R). The active pharmaceutical ingredient (API) is the (1S, 4R) stereoisomer. nih.govwho.int The synthesis of Abacavir is designed to be stereocontrolled, ensuring the desired (1S, 4R) configuration is produced. who.intwho.int The other stereoisomers, including the (1R, 4S), (1S, 4S), and (1R, 4R) forms, are considered impurities. ontosight.aisynzeal.com The absolute configuration of these isomers is crucial as it dictates their biological activity. For instance, "Abacavir, trans-" is the (1R, 4R)-isomer. nih.gov

Isomeric Relationship Between Abacavir and Abacavir, trans-

The relationship between Abacavir and "Abacavir, trans-" is that they are diastereomers. Abacavir is the (1S, 4R)-isomer, while "Abacavir, trans-" is the (1R, 4R)-isomer. nih.govnih.gov Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

The isomers of Abacavir can be categorized into cis and trans pairs based on the relative orientation of the substituents on the cyclopentene (B43876) ring. oup.com

Trans isomers : (1S, 4R) which is Abacavir, and (1R, 4S) which is its enantiomer.

Cis isomers : (1S, 4S) and (1R, 4R), which is also referred to as "Abacavir, trans-". nih.gov

The different spatial arrangements of the atoms in these isomers lead to distinct chemical and physical properties.

Chromatographic and Spectroscopic Methodologies for Stereoisomer Differentiation

Differentiating between the various stereoisomers of Abacavir is critical for quality control in its production. This is achieved through a combination of advanced chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is a primary tool for separating the stereoisomers of Abacavir. tmda.go.tz Chiral HPLC methods have been specifically developed to resolve the enantiomers and diastereomers. researchgate.net

For instance, a normal-phase chiral HPLC method using a Chiralcel OD column with a mobile phase of n-hexane–ethanol–trifluoroacetic acid (92:8:0.1, v/v) has been shown to effectively separate the enantiomers with a resolution of at least 3.5. researchgate.net Another developed method is a reversed-phase chiral HPLC that uses an amylose (B160209) derivative chiral column (Chiralpak AD-H) with a mobile phase of 0.1% triethylamine (B128534) in a mixture of water, methanol, and acetonitrile (B52724). researchgate.net The United States Pharmacopeia (USP) also describes an HPLC method using a chiral stationary phase to separate Abacavir from its trans-isomer and its enantiomer. scribd.com

HPLC Methods for Abacavir Stereoisomer Separation
Method TypeColumnMobile PhaseKey FindingReference
Normal-Phase Chiral HPLCChiralcel ODn-hexane–ethanol–trifluoroacetic acid (92:8:0.1 v/v)Resolution between enantiomers was not less than 3.5. researchgate.net
Reversed-Phase Chiral HPLCChiralpak AD-H0.1% triethylamine in water, methanol, and acetonitrileValidated for separation of the undesired enantiomer. researchgate.net
USP MethodChiral Stationary PhaseNot specified in abstractSeparates Abacavir, trans-abacavir, and abacavir enantiomer. scribd.com

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the structural confirmation of Abacavir and its isomers. who.intresearchgate.netnih.gov While mass spectrometry itself does not typically differentiate between stereoisomers as they have the same mass, it is crucial for confirming the molecular weight and fragmentation patterns of the separated isomers.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecules. For example, the deuterated form of Abacavir shows a distinct molecular ion peak at m/z 291.36 ([M+H]+), which is different from the m/z of 287.34 for Abacavir, confirming the isotopic labeling. The product ion mass spectrum of Abacavir typically shows a major fragment at m/z 191.2. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation and stereochemical assignment of Abacavir isomers. thieme-connect.comunmc.edu Techniques like 1H NMR, 13C NMR, and 2D NMR (e.g., NOESY) are employed. thieme-connect.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for determining the relative stereochemistry by measuring the spatial proximity of protons. thieme-connect.comresearchgate.net For deuterated Abacavir, 1H NMR spectra show the absence of certain proton signals, which confirms the position of deuterium (B1214612) labeling.

Infrared (IR) spectroscopy is used to identify the functional groups present in the Abacavir molecule, which helps in confirming its identity and in compatibility studies with excipients. scispace.comresearchgate.net The IR spectrum of Abacavir shows characteristic absorption bands corresponding to its various functional groups.

Characteristic IR Peaks of Abacavir
Wavenumber (cm⁻¹)Vibrational ModeReference
3286O-H stretching scispace.com
2920-CH₂ stretching scispace.com
2836C-H stretching researchgate.net
1678C=N stretching scispace.com
1666Aryl-NH₂ researchgate.net
1403C-O stretching researchgate.net
1345O-H deformation researchgate.net

These spectroscopic and chromatographic methods, when used in conjunction, provide a comprehensive characterization of "Abacavir, trans-" and its relationship to the other stereoisomers of Abacavir, ensuring the purity and quality of the final pharmaceutical product.

Synthetic Pathways and Stereoselective Synthesis of Abacavir, Trans

Synthetic Approaches to Carbocyclic Nucleoside Frameworks

The construction of the carbocyclic core of nucleoside analogues like Abacavir (B1662851) generally follows two main strategies: the linear approach and the convergent approach. uni-hamburg.dewikipedia.org

Convergent Synthesis: The convergent approach is often considered more flexible and efficient. uni-hamburg.de In this strategy, the carbocyclic moiety (the "sugar" analogue) and the heterocyclic base are synthesized separately and then coupled together in a later step. uni-hamburg.dewikipedia.org A common precursor for the carbocyclic unit is the bicyclic compound known as Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), which can be resolved into its enantiomers to serve as a chiral building block for Abacavir and other carbocyclic nucleosides. researchgate.netrsc.org The intact nucleobase is then coupled to the functionalized carbocycle, often through methods like the Mitsunobu reaction or transition metal-catalyzed cross-coupling reactions. uni-hamburg.dethieme-connect.comrsc.org This approach allows for the rapid generation of a variety of analogues by pairing different carbocyclic precursors with different bases. uni-hamburg.de

Modern synthetic developments include Diels-Alder reactions, ring-closing metathesis, and various asymmetric catalysis methods to create the functionalized cyclopentene (B43876) ring with high stereocontrol. nih.govkoreascience.krnewdrugapprovals.org

Table 1: Comparison of General Synthetic Approaches to Carbocyclic Nucleosides

ApproachDescriptionAdvantagesDisadvantages
Linear Stepwise construction of the heterocyclic base onto a chiral cyclopentylamine (B150401) precursor. uni-hamburg.dewikipedia.orgDirect route to the final structure.Can be lengthy, may require multiple protection/deprotection steps, potentially lower overall yield. google.com
Convergent Separate synthesis of the carbocyclic moiety and the nucleobase, followed by coupling. uni-hamburg.dewikipedia.orgFlexible, efficient, allows for modular synthesis of various analogues. uni-hamburg.deRequires development of effective and stereoselective coupling methods.

Formation of Abacavir, trans- as a Byproduct or Intermediate in Abacavir Synthesis

Abacavir is the (1S,4R)-cis-isomer, and its biological activity is highly dependent on this specific stereochemistry. The corresponding (1R,4R)-isomer is known as Abacavir, trans-. synzeal.com This diastereomer is a known process-related impurity in the synthesis of Abacavir. synzeal.com

The formation of the trans-isomer is a direct consequence of a lack of complete stereocontrol during the key bond-forming reactions that establish the relative configuration of the hydroxymethyl group and the purine (B94841) base on the cyclopentene ring. For example, in convergent syntheses, the coupling reaction between the carbocyclic precursor and the purine base can potentially yield both cis and trans products. If the reaction is not perfectly stereoselective, a mixture of diastereomers will be formed, necessitating purification steps to isolate the desired cis-isomer. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) recognize trans-Abacavir as "Abacavir EP Impurity D". synzeal.com The challenge for any industrial synthesis is to maximize the formation of the desired cis-isomer while minimizing the generation of the trans byproduct to meet stringent purity requirements.

Strategies for Stereocontrol in Carbocyclic Nucleoside Synthesis

Achieving the correct stereochemistry is the most critical aspect of synthesizing carbocyclic nucleosides. Several strategies have been developed to control the stereochemical outcome.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in a reaction is a cornerstone of modern organic synthesis. For carbocyclic nucleosides, this includes:

Asymmetric Hydrogenation/Reduction: Chiral metal catalysts can be used to reduce a prochiral double bond, setting the stereochemistry of adjacent chiral centers.

Asymmetric Annulation: Phosphine-catalyzed [3+2] annulation reactions have been developed to construct chiral cyclopentanes with high enantioselectivity, providing a route to complex carbocyclic nucleosides. acs.orgfigshare.comnih.gov

Asymmetric Hydroamination: Rhodium catalysts paired with chiral phosphine (B1218219) ligands (e.g., Josiphos) have been used for the regio- and enantioselective addition of purine derivatives to terminal allenes, directly forming a key chiral intermediate for Abacavir synthesis. thieme-connect.com

Substrate-Controlled Synthesis: This strategy relies on using a chiral starting material, often derived from the "chiral pool" (e.g., D-ribose), and allowing its existing stereocenters to direct the stereochemical outcome of subsequent reactions. nih.gov For example, the stereocenters in a D-ribose-derived precursor can influence the facial selectivity of reactions like Grignard additions or olefinations. nih.gov

π-Allylpalladium Chemistry: Palladium-catalyzed coupling reactions are frequently used to attach the nucleobase to the carbocyclic ring. An enantiopure β-lactam can undergo a π-allylpalladium mediated reaction with a purine salt. rsc.orgnih.govrsc.org This reaction proceeds with high regio- and stereoselectivity, typically through a double inversion mechanism that results in a net retention of configuration, affording the desired cis-1,4-substituted cyclopentene ring. rsc.org

Table 2: Key Stereocontrol Strategies in Carbocyclic Nucleoside Synthesis

StrategyDescriptionExample ApplicationReference
Enzymatic Resolution Use of enzymes (e.g., lactamases, lipases) to selectively react with one enantiomer of a racemic intermediate.Kinetic resolution of (±)-Vince lactam to obtain the enantiopure precursor for Abacavir. researchgate.netrsc.org
Asymmetric Catalysis Employment of a chiral catalyst to induce stereoselectivity.Rhodium/Josiphos-catalyzed asymmetric hydroamination of an allene (B1206475) with a purine base. thieme-connect.com
Substrate Control Using a chiral starting material (e.g., from the chiral pool) to direct the stereochemistry of subsequent steps.Synthesis from D-ribose, where existing stereocenters guide new stereocenter formation. nih.gov
π-Allylpalladium Coupling Palladium-catalyzed reaction of a chiral allylic substrate with a nucleophile (the base).Coupling of an enantiopure β-lactam derivative with 2,6-dichloropurine (B15474) to form the cis-1,4-substituted ring. rsc.orgnih.gov

Impact of Synthetic Route on Stereoisomeric Purity of Abacavir and its Analogues

The choice of synthetic route has a profound impact on the stereoisomeric purity of the final Abacavir product. The primary goal is to maximize the diastereomeric excess (d.e.) of the desired cis-isomer over the undesired trans-isomer and to ensure high enantiomeric excess (e.e.).

Routes that begin with a highly enantiopure building block, such as those derived from enzymatic resolution of Vince lactam, establish a strong foundation for stereochemical purity. researchgate.netrsc.org If the subsequent coupling and functional group manipulation steps are highly stereospecific, the high purity of the initial intermediate can be carried through to the final product. For instance, the π-allylpalladium coupling of an enantiopure substrate is designed to be highly stereoselective for the cis product, minimizing the formation of the trans impurity from the outset. rsc.org

In contrast, synthetic strategies that introduce the key stereochemistry later in the synthesis via a non-enzymatic and potentially less selective method may result in a higher proportion of the trans-Abacavir byproduct. For example, a coupling reaction under suboptimal conditions could lead to poor diastereoselectivity, yielding a mixture of cis and trans isomers that is difficult to separate. The final isolation and purification steps are critical; documents describe isolating Abacavir base as a solid foam or gummy solid, which can trap solvents and impurities, making purification on an industrial scale challenging. google.com The development of methods to produce a stable crystalline form that is essentially free of solvents and isomeric impurities is therefore a key manufacturing goal. google.com

Molecular and Cellular Mechanisms Governing the Differential Activity of Abacavir, Trans

Intracellular Metabolism and Phosphorylation Dynamics of Abacavir (B1662851) Stereoisomers

The conversion of abacavir from a prodrug to its active antiviral form, carbovir (B1146969) 5'-triphosphate (CBV-TP), is a multi-step intracellular process. nih.govdrugbank.com This pathway is highly stereoselective, heavily favoring the metabolism of the clinically used (-) enantiomer while largely failing to activate Abacavir, trans-. ebi.ac.uk

The intracellular activation of abacavir begins with its conversion to abacavir 5'-monophosphate by adenosine (B11128) phosphotransferase. nih.govpharmgkb.org This is followed by deamination to form (-)-carbovir (B125634) 5'-monophosphate. nih.govpharmgkb.org Studies comparing the phosphorylation of the two carbovir enantiomers reveal significant disparities in enzymatic efficiency. ebi.ac.uk 5'-Nucleotidase effectively catalyzes the phosphorylation of (-)-carbovir, the derivative of abacavir, but does not phosphorylate (+)-carbovir, the corresponding derivative of Abacavir, trans-. ebi.ac.uk

The most critical stereoselective step involves the conversion of carbovir 5'-monophosphate to the diphosphate (B83284) form by guanylate kinase (GMP kinase). ebi.ac.ukpharmgkb.org Research has demonstrated that (-)-carbovir monophosphate is a vastly superior substrate for GMP kinase compared to its (+) enantiomer. ebi.ac.uk One study found that the efficiency of phosphorylation for the (-) enantiomer was 7,000 times greater than that for the (+) enantiomer, effectively creating a metabolic bottleneck that prevents the activation of Abacavir, trans-. ebi.ac.ukpharmgkb.org

Table 1: Comparative Enzymatic Substrate Efficiency for Carbovir Enantiomers
Enzyme(-)-Carbovir Metabolite (from Abacavir)(+)-Carbovir Metabolite (from Abacavir, trans-)Relative Efficiency
5'-NucleotidaseSubstrateNot a substrateQualitatively favors (-) enantiomer
GMP KinaseEfficient SubstratePoor Substrate(-)-enantiomer is ~7,000x more efficient

Following the formation of carbovir 5'-diphosphate, the final phosphorylation to the active triphosphate metabolite is carried out by several cellular kinases. nih.govpharmgkb.org These include creatine (B1669601) kinases, pyruvate (B1213749) kinases, phosphoglycerate kinase, and nucleoside diphosphate kinases. ebi.ac.uknih.govpharmgkb.org The stereoselectivity at this final step is less pronounced than in the preceding monophosphate phosphorylation, but it still contributes to the preferential formation of (-)-carbovir 5'-triphosphate. ebi.ac.uk

Specifically, pyruvate kinase, phosphoglycerate kinase, and creatine kinase can phosphorylate the diphosphate forms of both enantiomers at similar rates. ebi.ac.uk However, nucleoside-diphosphate kinase shows a preference for phosphorylating the (-)-enantiomer. ebi.ac.uk This, combined with the extremely low levels of (+)-carbovir 5'-diphosphate produced due to the high stereoselectivity of GMP kinase, ensures that only insignificant quantities of the active triphosphate metabolite are generated from Abacavir, trans-. ebi.ac.ukpharmgkb.org

Table 2: Stereoselectivity of Cellular Kinases in the Phosphorylation of Carbovir Diphosphate Enantiomers
KinasePhosphorylation of (-)-Carbovir DiphosphatePhosphorylation of (+)-Carbovir Diphosphate
Pyruvate KinaseActiveActive (similar rate)
Phosphoglycerate KinaseActiveActive (similar rate)
Creatine KinaseActiveActive (similar rate)
Nucleoside-Diphosphate KinaseActiveActive (preferential to (-) enantiomer)

Abacavir that is not converted into the active triphosphate form is primarily metabolized in the liver by alcohol dehydrogenase (ADH) and glucuronosyltransferase (UGT). nih.govpharmgkb.orgnih.gov This process yields two main metabolites: a 5'-carboxylic acid metabolite and a 5'-glucuronide metabolite. nih.gov These metabolites are biologically inactive and are the primary forms in which the drug is excreted. drugbank.comnih.gov Studies show that the vast majority of an oral abacavir dose is eliminated as these inactive metabolites, with less than 2% excreted as the unchanged parent drug. nih.govnih.gov

Since Abacavir, trans- is a poor substrate for the enzymatic phosphorylation required for activation, it is predominantly shunted into this alternative metabolic pathway. ebi.ac.uk The oxidation by ADH proceeds via an aldehyde intermediate, which is then further processed. researchgate.netnih.gov The ultimate result is the formation of the same types of inactive carboxylate and glucuronide metabolites as seen with abacavir, ensuring its clearance from the body without exerting a significant antiviral effect. nih.gov

Role of Cellular Kinases in Stereoselective Phosphorylation

Molecular Interactions with Viral and Host Enzymes

The ultimate determinant of an NRTI's efficacy is its interaction with HIV reverse transcriptase (RT) and its ability to be incorporated into the growing viral DNA chain. Interestingly, the profound difference in antiviral activity between the abacavir enantiomers is not due to a differential interaction at the level of HIV RT. ebi.ac.uk

The active form of abacavir, (-)-carbovir 5'-triphosphate (CBV-TP), acts as a competitive inhibitor of HIV RT, competing with the natural substrate deoxyguanosine-5'-triphosphate (dGTP) for incorporation into viral DNA. researchgate.netdrugbank.com Research into the stereoisomers of CBV-TP has revealed that both the (-) and (+) enantiomers are effective substrates and inhibitors of the HIV reverse transcriptase enzyme. ebi.ac.uk Some early reports even suggested the (+) enantiomer possesses equivalent antiviral activity in cell-free assays. nih.govpharmgkb.org

This indicates that if (+)-carbovir 5'-triphosphate could be generated in sufficient quantities within the cell, it would effectively inhibit viral replication. Therefore, the binding profile of the triphosphate metabolite of Abacavir, trans- is not the limiting factor in its biological activity. The lack of efficacy stems almost entirely from the stereoselective bottleneck in its metabolic activation pathway. ebi.ac.uk

The mechanism of DNA chain termination by carbovir triphosphate is structurally based on the absence of a 3'-hydroxyl (3'-OH) group on its cyclopentene (B43876) ring, which mimics the deoxyribose sugar of a natural nucleotide. wikipedia.orgdrugbank.comnih.gov During DNA synthesis, HIV RT catalyzes the formation of a phosphodiester bond between the 3'-OH group of the last incorporated nucleotide and the 5'-phosphate of the incoming nucleotide. drugbank.com Once CBV-TP is incorporated into the nascent viral DNA strand, its lack of a 3'-OH group makes the addition of the next nucleotide impossible, thereby terminating the elongation of the DNA chain and halting viral replication. wikipedia.orgdrugbank.com

This structural basis for chain termination is identical for both the (-) and (+) enantiomers of carbovir triphosphate. The crucial insight is that the contrasting antiviral activities of the abacavir stereoisomers are determined by the differential phosphorylation by cellular enzymes, not by a differential interaction or enantioselectivity at the level of HIV reverse transcriptase. ebi.ac.uk The "inefficiency" of Abacavir, trans- is a metabolic one, not a mechanistic one at the site of viral DNA synthesis.

Influence on Host Cytochrome P450 Enzymes by Abacavir Stereoisomers

The metabolic profile of abacavir is distinct among many antiretroviral agents in that it does not rely significantly on the cytochrome P450 (CYP) enzyme system for its biotransformation. nih.govnih.gov Instead, the primary routes of metabolism for abacavir are through cytosolic enzymes, namely alcohol dehydrogenase (ADH) and glucuronosyltransferase (UGT), which convert it into inactive carboxylate and glucuronide metabolites, respectively. nih.govpharmgkb.orgnih.gov This fundamental metabolic characteristic suggests a low potential for clinically significant drug-drug interactions mediated by the CYP system. nih.govnih.gov

While detailed, comparative research focusing specifically on the differential effects of abacavir stereoisomers, such as the trans-isomer, on CYP enzymes is not extensively available in published literature, the existing data on abacavir as a whole provides a strong indication of the expected behavior. The consensus from multiple in vitro assessments is that abacavir exhibits weak inhibitory potential against key drug-metabolizing CYP enzymes.

The table below summarizes the findings on the inhibitory effects of abacavir on various cytochrome P450 enzymes. It is important to note that these findings are generally attributed to the active cis-isomer, which is the subject of most pharmacological studies. Given the shared core structure, it is anticipated that the trans-isomer would exhibit a similarly low potential for CYP inhibition, although specific comparative data is scarce.

Table 1: In Vitro Inhibitory Potential of Abacavir on Human Cytochrome P450 Enzymes

CYP Isoform Finding Implication
CYP1A2 No significant inhibition observed at clinical concentrations. Low likelihood of interaction with CYP1A2 substrates.
CYP2C9 Weak inhibition reported; not considered clinically significant. Minimal potential for interactions with CYP2C9 substrates.
CYP2D6 Weak inhibition reported; not considered clinically significant. Low probability of altering the metabolism of CYP2D6 substrates.

| CYP3A4 | No significant inhibition observed at clinical concentrations. | Interactions with the numerous drugs metabolized by CYP3A4 are unlikely. |

This table is generated based on available data for abacavir, which primarily concerns the (1S,4R)-cis isomer. Specific comparative inhibitory data for the trans-isomer is not widely documented.

Preclinical Antiviral and Biological Characterization of Abacavir, Trans

In Vitro Assessment of Antiviral Efficacy of Abacavir (B1662851), trans-

Comparative Studies of HIV-1 Inhibition in Cell Culture Models

Abacavir, a carbocyclic synthetic nucleoside analogue, demonstrates potent and selective inhibition of Human Immunodeficiency Virus Type 1 (HIV-1). europa.eunih.gov Its antiviral activity has been evaluated in various in vitro systems, including lymphoblastic cell lines, primary monocytes/macrophages, and peripheral blood mononuclear cells (PBMCs).

In cell culture, the concentration of abacavir required to inhibit viral replication by 50% (EC50) against the laboratory strain HIV-1IIIB in lymphoblastic cell lines ranges from 3.7 to 5.8 μM. fda.gov Against the monocyte/macrophage tropic strain HIV-1BaL, the EC50 is between 0.07 and 1.0 μM. fda.gov For clinical isolates in PBMCs, abacavir shows an EC50 of 0.26 μM, which is comparable to the activity of zidovudine (B1683550) (AZT) against the same isolates (EC50 0.23 μM). nih.gov However, against the wild-type HIV-1 in MT-4 cells, abacavir's activity (IC50 4.0 μM) is less potent than that of AZT (IC50 0.040 μM). nih.gov

The antiviral activity of abacavir extends to different HIV-1 clades (A-G) and group O viruses, with EC50 values ranging from 22.4 to 598 nM. fda.gov It is also active against HIV-2 isolates, with EC50 values between 0.024 and 0.49 μM. fda.gov

Table 1: In Vitro Antiviral Activity of Abacavir Against HIV-1

Cell Line/Isolate Type HIV-1 Strain EC50 / IC50 (μM) Reference
Lymphoblastic Cell Lines HIV-1IIIB 3.7 - 5.8 fda.gov
Primary Monocytes/Macrophages HIV-1BaL 0.07 - 1.0 fda.gov
Peripheral Blood Mononuclear Cells Clinical Isolates 0.26 nih.gov
MT-4 Cells Wild-type HIV-1 4.0 nih.gov
Various HIV-1 Clades A-G, Group O 0.0224 - 0.598 fda.gov
Various HIV-2 Isolates 0.024 - 0.49 fda.gov

Investigation of Potential Synergistic or Antagonistic Interactions with Other Antiviral Agents

In vitro combination studies have been conducted to assess the interaction of abacavir with other antiretroviral agents. Abacavir has demonstrated synergistic activity when combined with the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine (B1678648) and the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine. europa.eudrugbank.com It also shows synergy with the protease inhibitor (PI) amprenavir. drugbank.comportico.org

Additive antiviral effects have been observed when abacavir is combined with the NRTIs didanosine, emtricitabine, lamivudine, stavudine, and tenofovir. drugbank.comeuropa.eu Importantly, no antagonism was detected in these combinations. europa.eunih.gov Clinical studies have confirmed the absence of clinically significant interactions between abacavir, zidovudine, and lamivudine. europa.eueuropa.eu

However, one study noted a tendency toward minor antagonism when abacavir was combined with the non-catalytic site integrase inhibitor BI 224436, although the results were within the range of standard deviations, and no strong antagonism was observed. asm.org Another potential interaction has been hypothesized with ribavirin, used in hepatitis C treatment, where competition for intracellular phosphorylation might occur, but this has not been confirmed in pharmacokinetic studies. scispace.com

Table 2: In Vitro Interactions of Abacavir with Other Antiviral Agents

Combination Agent Drug Class Interaction Reference
Nevirapine NNRTI Synergy europa.eudrugbank.com
Zidovudine NRTI Synergy europa.eudrugbank.com
Amprenavir PI Synergy drugbank.comportico.org
Didanosine NRTI Additive drugbank.comeuropa.eu
Emtricitabine NRTI Additive europa.eu
Lamivudine NRTI Additive drugbank.comeuropa.eu
Stavudine NRTI Additive europa.eu
Tenofovir NRTI Additive drugbank.comeuropa.eu
BI 224436 Integrase Inhibitor Minor antagonism (not significant) asm.org

Cellular Pharmacokinetics of Abacavir, trans- in Preclinical Systems

Cellular Uptake and Intracellular Distribution Kinetics

Abacavir's lipophilic yet water-soluble nature allows it to cross cell membranes via passive diffusion. nih.gov This property contributes to its high oral bioavailability and ability to penetrate tissues, including the central nervous system. nih.govpharmgkb.org In vitro studies using Caco-2 cell monolayers, a model for intestinal absorption, have shown that the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can mediate the efflux of abacavir. asm.org The antiretroviral drug rilpivirine (B1684574) has been shown to inhibit this efflux, thereby increasing the transmembrane transport of abacavir. asm.org

Once inside the cell, abacavir undergoes anabolic phosphorylation to its active form. pharmacompass.com Intravenous studies have determined the mean apparent volume of distribution for abacavir to be 0.8 L/kg. medsafe.govt.nzmedsinfo.com.au In vitro plasma protein binding of abacavir is low to moderate, at approximately 49%, suggesting a low likelihood of displacement interactions with other drugs. medsafe.govt.nzmedsinfo.com.au

Metabolic Fate of Abacavir, trans- in Isolated Cellular Systems

The intracellular metabolism of abacavir is a critical step for its antiviral activity. Cellular enzymes convert abacavir into its active metabolite, carbovir (B1146969) triphosphate (CBV-TP), which is an analogue of deoxyguanosine-5'-triphosphate (dGTP). drugbank.com This conversion process involves a series of phosphorylation steps.

Initially, adenosine (B11128) phosphotransferase metabolizes abacavir to abacavir 5'-monophosphate. nih.gov Subsequently, a cytosolic enzyme deaminates this to form (-)-carbovir (B125634) 5'-monophosphate. nih.gov It is noteworthy that no diphosphates or triphosphates of abacavir itself have been detected within cells. nih.govpharmgkb.org Guanylate kinase then converts (-)-carbovir 5'-monophosphate to the diphosphate (B83284) form, showing high stereoselectivity for the (-) enantiomer. nih.govpharmgkb.org Finally, various cellular kinases convert the diphosphate to the active 5'-triphosphate form, CBV-TP. nih.gov The intracellular half-life of CBV-TP is significantly longer than the plasma half-life of abacavir itself. efda.gov.et

In addition to its anabolic activation, abacavir can also be metabolized to inactive forms. In human B-cells, low levels of isomeric abacavir carboxylic acids have been detected, formed through time-dependent oxidative metabolism. nih.gov This process implies that immune cells may be exposed to the drug's reactive aldehyde metabolites. nih.gov

Assessment of Abacavir, trans- in Animal Models for Comparative Pharmacokinetic Analysis

Preclinical pharmacokinetic studies in animal models have provided valuable insights into the in vivo behavior of abacavir. In rats, abacavir demonstrates excellent oral bioavailability, reported to be 105%. portico.org Following intraperitoneal administration in rats at a dose of 10 mg/kg, drug levels in the brain were found to be 7-8% of those in plasma. portico.org These brain concentrations were maintained at or above the clinical IC50 level for at least one hour. portico.org

Studies in monkeys also showed excellent penetration of abacavir into the cerebrospinal fluid (CSF). portico.org The CSF to plasma area under the curve (AUC) ratio for abacavir in these studies was between 30% and 44%. tga.gov.au

In a study investigating drug-drug interactions in male Wistar rats, the co-administration of rilpivirine was found to significantly increase the oral bioavailability of abacavir, confirming the in vitro findings of rilpivirine's inhibition of MDR1/BCRP transporters in the small intestine. asm.org Another study in adult male C57BL/6J mice detected carbovir triphosphate, the active metabolite of abacavir, in bone tissue, indicating its distribution into this compartment. nih.gov

Table 3: Preclinical Pharmacokinetic Parameters of Abacavir in Animal Models

Animal Model Parameter Finding Reference
Rat Oral Bioavailability 105% portico.org
Rat Brain/Plasma Ratio (10 mg/kg i.p.) 7-8% portico.org
Monkey CSF/Plasma AUC Ratio 30-44% tga.gov.au
Rat Oral Bioavailability with Rilpivirine Significantly increased asm.org
Mouse Bone Tissue Distribution Carbovir triphosphate detected nih.gov

Exploration of Other Potential Biological Activities of Abacavir, trans- (e.g., enzyme inhibition beyond HIV RT, cellular pathway modulation)

Beyond its well-established role as a potent inhibitor of human immunodeficiency virus (HIV) reverse transcriptase (RT), preclinical research has revealed that abacavir possesses other biological activities, including the modulation of cellular pathways and inhibition of other enzymes. These findings suggest a broader spectrum of biological effects for this nucleoside analog.

Enzyme Inhibition Beyond HIV Reverse Transcriptase

Abacavir's primary mechanism of action involves its intracellular conversion to the active metabolite, carbovir triphosphate (CBV-TP), which acts as a competitive inhibitor of HIV reverse transcriptase. nih.gov However, studies have also investigated its interaction with other enzymes. For instance, abacavir has been identified as an inhibitor of Cytochrome P450 1A1. pharmacompass.com Furthermore, research has demonstrated that nucleoside reverse transcriptase inhibitors (NRTIs), including abacavir, can suppress the retrotransposition of Long Interspersed Nuclear Element-1 (LINE-1). nih.gov This indicates that the LINE-1 reverse transcriptase is susceptible to this class of drugs. nih.gov Dimeric prodrugs of abacavir have also been shown to be potent inhibitors of P-glycoprotein (P-gp), a key efflux transporter at the blood-brain barrier. acs.org

In vitro studies have shown that abacavir does not act as a substrate for a variety of other transporters, including OATP1B1, QATP1B3, OCT1, OCT2, OAT1, MATE1, MATE2-K, Multidrug resistance-associated protein 2 (MRP2), or MRP4. medsafe.govt.nz This suggests that drugs modulating these transporters are unlikely to affect abacavir's plasma concentrations. medsafe.govt.nz

Cellular Pathway Modulation

Abacavir has been shown to modulate several cellular pathways, leading to a range of biological effects.

Anticancer Activity and Cell Cycle Modulation : In prostate cancer cell lines (PC3 and LNCaP), abacavir has demonstrated antitumor activity by inhibiting cell growth and affecting cell cycle progression. nih.gov Specifically, it induces a delay in the S phase, leading to an arrest in the G2/M phase in PC3 cells, while LNCaP cells accumulate in the S phase. nih.gov This ultimately leads to a state of senescence. nih.gov Abacavir treatment also led to alterations in gene expression related to cell death pathways, cell cycle and proliferation, and cellular morphology. nih.gov

Inhibition of Migration and Invasion : In metastatic prostate cancer cells, abacavir has been found to reduce cell migration and invasion in a dose-dependent manner. nih.gov

Modulation of LINE-1 mRNA Expression : Abacavir has been observed to modulate the expression of LINE-1 mRNA. nih.gov LINE-1 retrotransposons are linked to RT activity and cancer cell reprogramming, and their expression was affected by abacavir treatment. nih.gov

Wnt/β-catenin Signaling Pathway : In osteoblast lineage cells, abacavir has been found to activate the Wnt/β-catenin signaling pathway. oup.com This pathway is generally associated with increased bone formation. oup.com Abacavir treatment increased the levels of hypo-phosphorylated β-catenin and influenced the expression of Wnt/β-catenin target genes such as Opg (Tnfrsf11b), Dkk1, and Sost. oup.com

Purinergic Signaling : Abacavir can act as a positive allosteric modulator of the purinergic P2X7 receptor (P2X7R). nih.gov It enhances the receptor's activation by ATP, turning low, non-stimulatory concentrations of endogenous ATP into a functional proinflammatory agonist. nih.gov This interaction is thought to potentially contribute to some of the drug's observed side effects. nih.gov

Immune System Modulation : Abacavir is known to bind within the HLA-B57:01 antigen binding cleft, which can lead to the selection of novel self-peptides and provoke an immune response in individuals expressing this allele. frontiersin.org Studies have shown that abacavir can alter the peptide repertoire presented by HLA-B57:01 molecules. frontiersin.org

These findings highlight that the biological activities of abacavir extend beyond its primary antiviral function, impacting various cellular enzymes and signaling pathways.

Table of Research Findings on Other Potential Biological Activities of Abacavir, trans-

Biological Activity Model System Key Findings Reference(s)
Enzyme Inhibition
Cytochrome P450 1A1 InhibitionNot SpecifiedAbacavir is an inhibitor of this enzyme. pharmacompass.com
LINE-1 Retrotransposition Suppressionin vitro assayNRTIs, including abacavir, can suppress LINE-1 retrotransposition. nih.gov
P-glycoprotein (P-gp) InhibitionCell culture, brain capillary modelDimeric prodrugs of abacavir are potent P-gp inhibitors. acs.org
Cellular Pathway Modulation
Anticancer ActivityProstate cancer cell lines (PC3, LNCaP)Inhibits cell growth, induces cell cycle arrest (S and G2/M phases), and senescence. nih.gov
Migration and Invasion InhibitionMetastatic prostate cancer cellsDose-dependently reduces cell migration and invasion. nih.gov
LINE-1 mRNA Expression ModulationProstate cancer cell linesModulates the expression of LINE-1 mRNA. nih.gov
Wnt/β-catenin Pathway ActivationOsteoblast lineage cells, miceActivates Wnt/β-catenin signaling; increases hypo-phosphorylated β-catenin. oup.com
Purinergic P2X7 Receptor ModulationNot SpecifiedActs as a positive allosteric modulator, enhancing ATP-induced activation. nih.gov
HLA-B57:01 Peptide Repertoire AlterationC1R.B57:01 cellsBinds to HLA-B*57:01, altering the presented self-peptide repertoire. frontiersin.org

Analytical Method Development for Impurity Profiling of Abacavir, Trans in Pharmaceutical Production

Chromatographic Methodologies for Quantifying Abacavir (B1662851), trans- as a Process Impurity

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are the cornerstone for analyzing impurities in pharmaceutical production. apjhs.com For trans-Abacavir, which is a stereoisomer of the active molecule, chiral chromatography is often necessary to achieve the required separation and quantification. researchgate.netmzsr.skgeneesmiddeleninformatiebank.nl

The development of high-resolution liquid chromatography methods is paramount for separating trans-Abacavir from the main Abacavir API and other related substances. nih.gov Researchers have focused on both normal-phase and reversed-phase chiral HPLC methods to achieve this separation. researchgate.net

One developed reversed-phase chiral HPLC method utilizes an amylose (B160209) derivative chiral column (Chiralpak AD-H) to separate the undesired enantiomer of Abacavir sulfate (B86663). researchgate.net This method employed a mobile phase consisting of a mixture of water, methanol, and acetonitrile (B52724) with 0.1% triethylamine (B128534). researchgate.net Another approach used a Chiralcel OD column with a mobile phase of n-hexane–ethanol–trifluoroacetic acid (92:8:0.1, v/v), which achieved a resolution of not less than 3.5 between the enantiomers. researchgate.net

In addition to chiral-specific methods, general reversed-phase HPLC (RP-HPLC) methods are developed to profile multiple impurities simultaneously. These methods typically use C18 columns and a mobile phase comprising a buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile or methanol. nih.govnih.govijpsr.info For instance, a simple isocratic LC method was developed using a C18 column and a mobile phase of 10 mM ammonium acetate buffer and acetonitrile (90:10 ratio) with a flow rate of 1.0 mL/min for determining Abacavir and its related substances. nih.gov The use of ultra-performance liquid chromatography (UPLC) has also gained traction, offering faster analysis times and increased resolution without compromising the quality of results. mdpi.com

Table 1: Examples of Developed HPLC Methods for Abacavir and Impurity Analysis

ParameterMethod 1 researchgate.netMethod 2 nih.govMethod 3 nih.govMethod 4 ijpsr.info
Technique Reversed-Phase Chiral HPLCReversed-Phase HPLCReversed-Phase HPLCReversed-Phase HPLC
Column Chiralpak AD-H (amylose derivative)Intertsil ODS-3V C18 (150mm x 4.6mm, 5µm)Symmetry Premsil C18 (250mm x 4.6mm, 5µm)INERTSIL ODS 3V C18 (250x4.6 ID)
Mobile Phase Water, Methanol, Acetonitrile with 0.1% Triethylamine10 mM Ammonium Acetate : Acetonitrile (90:10)Methanol : Water with 0.05% Orthophosphoric Acid (83:17 v/v), pH 310mM Phosphate Buffer : Acetonitrile (60:40 v/v), pH 4.0
Flow Rate Not Specified1.0 mL/min1.0 mL/minNot Specified
Detection Not SpecifiedUV at 214 nmUV at 245 nmUV at 287 nm
Purpose Separation of undesired enantiomerDetermination of Abacavir and related substancesDetermination of Abacavir and LamivudineEstimation of Abacavir Sulphate

The choice of detector is critical for the sensitive and specific quantification of impurities. Ultraviolet (UV) detection is widely used due to its simplicity and applicability to chromophoric molecules like Abacavir. nih.gov Detection wavelengths are selected based on the UV absorbance maxima of the compounds of interest, with common wavelengths for Abacavir analysis being 214 nm, 245 nm, 285 nm, and 287 nm. nih.govnih.govijpsr.infonih.gov A photodiode array (PDA) detector offers an advantage by acquiring spectra across a range of wavelengths simultaneously (e.g., 210 nm to 400 nm), which aids in peak identification and purity assessment. researchgate.net

For more complex impurity profiles or when dealing with trace-level impurities, mass spectrometry (MS) is the preferred detection technique due to its superior sensitivity and selectivity. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify impurities at very low levels, such as parts per million (ppm). asianpubs.org For example, an LC-MS/MS method was established to quantify the impurity 2,5-diamino-4,6-dichloro pyrimidine (B1678525) in Abacavir sulfate down to a limit of quantification (LOQ) of 1.3 ppm. asianpubs.org MS detection is also invaluable for the structural elucidation of unknown impurities, which is a crucial step in impurity profiling. lcms.cz

Development of High-Resolution Liquid Chromatography Methods

Validation of Analytical Procedures for Stereoisomeric Purity Assessment

Validation ensures that an analytical method is suitable for its intended purpose. tubitak.gov.tr For methods assessing the stereoisomeric purity of Abacavir, validation must be performed according to International Council for Harmonisation (ICH) guidelines. mzsr.skphcogres.com This process demonstrates that the method is specific, linear, accurate, precise, and robust. nih.gov

A chiral liquid chromatography method for separating Abacavir enantiomers was extensively validated to prove its suitability and robustness. researchgate.net Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its stereoisomer. mzsr.sknih.gov Forced degradation studies are often performed to demonstrate specificity against potential degradation products. mzsr.sknih.gov

Linearity: The method demonstrates a linear relationship between the concentration of trans-Abacavir and the detector response over a specified range. researchgate.net For example, a reversed-phase chiral HPLC method showed correlation coefficient values of 0.998 for the undesired enantiomer. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters establish the lowest concentration of trans-Abacavir that can be reliably detected and quantified. researchgate.net In one validated method, the LOD and LOQ for the undesired enantiomer were 0.01% and 0.03%, respectively. researchgate.net

Accuracy: The closeness of the test results to the true value. nih.gov This is often determined through recovery studies, where a known amount of the impurity is spiked into the sample. phcogres.com A validated method for an Abacavir enantiomer showed percentage recoveries ranging from 96.7% to 118.0%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For the undesired enantiomer at the LOQ level, the relative standard deviation (RSD) of the peak response from six replicate injections was 2.5%. researchgate.net

Table 2: Validation Parameters for a Reversed-Phase Chiral HPLC Method for Abacavir Enantiomer researchgate.net

Validation ParameterResult
Correlation Coefficient (r²) 0.998 (undesired enantiomer)
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%
Precision at LOQ (%RSD) 2.5%
Accuracy (% Recovery) 96.7% to 118.0%

Role of Reference Standards in Quality Control and Research of Abacavir, trans-

Reference standards are highly characterized materials that serve as a benchmark for quality in analytical measurements. aquigenbio.com For trans-Abacavir, a well-characterized reference standard is indispensable for the quality control (QC) and research of the Abacavir API. axios-research.comsynthinkchemicals.com

The primary roles of the trans-Abacavir reference standard include:

Identification: The retention time of a peak in a sample chromatogram is compared to that of the reference standard to confirm the identity of the trans-Abacavir impurity. synthinkchemicals.com

Quantification: The reference standard is used to create a calibration curve, allowing for the accurate determination of the amount of trans-Abacavir in a test sample. veeprho.com This is crucial for ensuring that the impurity level remains below the specified limits set by regulatory authorities. apjhs.com

Method Development and Validation: Reference standards are essential during the development and validation of new analytical methods. aquigenbio.comveeprho.com They are used to determine key validation parameters such as specificity, linearity, accuracy, and LOQ. synthinkchemicals.com

Regulatory Submissions: Comprehensive characterization data and a Certificate of Analysis (CoA) for reference standards are required for regulatory filings, such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). aquigenbio.comaxios-research.com

These standards, including pharmacopeial and non-pharmacopeial impurities, metabolites, and stable isotope products, are meticulously characterized and supplied with a comprehensive CoA to comply with stringent regulatory standards. axios-research.comsynthinkchemicals.com

Computational and Structural Biology Insights into Abacavir, Trans

Molecular Modeling and Docking Studies of Abacavir (B1662851) Stereoisomers with Target Proteins

Molecular modeling and docking studies have been instrumental in elucidating the binding mechanism of abacavir, particularly its interaction with the human leukocyte antigen (HLA) allele, HLA-B*57:01. This interaction is strongly associated with abacavir hypersensitivity syndrome, a severe adverse drug reaction. biorxiv.orgncsu.edu Computational studies focus on the biologically active (1S,4R)-trans isomer to understand this phenomenon at a molecular level.

Research using three-dimensional molecular docking has shown that abacavir binds within the F pocket of the peptide-binding groove of the HLA-B*57:01 molecule. ncsu.edupnas.org This binding is non-covalent and alters the shape and chemical environment of the groove, which in turn changes the repertoire of self-peptides that can be presented to T-cells. pnas.orgnih.gov The altered peptide repertoire can trigger an anomalous immune response. nih.gov

Docking simulations have identified key atomic interactions between abacavir and the HLA-B57:01 protein. The drug molecule interacts directly with amino acid residues that are unique to the abacavir-sensitive HLA-B57:01 allele, such as Asp114 and Ser116. pnas.orgmdpi.com In contrast, similar modeling protocols did not predict stable complexes with the abacavir-insensitive allele HLA-B*57:03, which differs at these key positions. pnas.org The cyclopropyl (B3062369) group of abacavir is situated in the F pocket, forming hydrogen bonds that stabilize the complex. mdpi.com

These computational models, often developed using software like the Maestro module of Schrodinger, allow for the virtual screening of drug-protein interactions and help identify the crucial components responsible for the binding affinity and specificity. ncsu.eduresearchgate.net Docking studies have not only focused on the native binding mode but have also explored scenarios with and without the presence of a co-binding peptide, revealing the complex interplay between the drug, the HLA protein, and the presented peptide. ncsu.eduresearchgate.net

Table 1: Summary of Molecular Docking Findings for Abacavir, trans- with HLA-B57:01
Target ProteinBinding SiteKey Interacting ResiduesKey FindingReference
HLA-B57:01F pocket of the peptide-binding grooveAsp114, Ser116Abacavir binding alters the specificity of the peptide-binding groove, favoring the binding of novel self-peptides. pnas.org
HLA-B57:01Antigen-binding cleftNot specifiedIdentified key atomic interactions that cause abacavir to bind to the HLA variant protein, triggering an immune response. ncsu.edu
HLA-B57:01Antigen-binding cleftNot specifiedThe binding mechanism of abacavir serves as a model for understanding other drug-HLA interactions leading to idiosyncratic toxicity. doi.org

Molecular Dynamics Simulations to Investigate Conformational Behavior and Binding Energetics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the abacavir-HLA-B*57:01 complex, which cannot be captured by static models. biorxiv.orgnih.gov These simulations, which model the movement of atoms and molecules over time, reveal that abacavir's interaction with its target is a highly dynamic process. biorxiv.org

Furthermore, MD simulations have shown that abacavir can adopt multiple distinct, yet similar, conformations within the binding groove, forming a range of interactions not apparent from static crystallographic snapshots. biorxiv.orgnih.gov These dynamic interactions may explain the high specificity of abacavir for the HLA-B*57:01 allele. biorxiv.org The simulations also reveal the formation of new hydrogen bonds during the simulation that stabilize the drug-peptide-HLA complex. biorxiv.org Interestingly, the primary contribution of abacavir to the stability of the complex appears to be its influence on the shape of the binding groove, rather than through direct, strong interactions with the binding pockets. biorxiv.org

Table 2: Key Findings from Molecular Dynamics (MD) Simulations of the Abacavir-HLA-B57:01 System
Simulation SystemKey MetricObservationImplicationReference
HLA-B57:01-peptide with/without AbacavirRoot-Mean-Square Deviation (RMSD)All systems reached equilibrium, with similar RMSD values indicating comparable overall stability.Abacavir does not destabilize the HLA-peptide complex. biorxiv.org
HLA-B57:01-peptide with/without AbacavirRoot-Mean-Square Fluctuation (RMSF)Flexibility of bound peptides is greatly reduced in the presence of abacavir.Abacavir stabilizes specific peptide conformations. biorxiv.org
HLA-B57:01-peptide-AbacavirHydrogen Bond OccupancyNew H-bonds form during simulations, with higher occupancy in the presence of abacavir.The peptide is bound more tightly in the binding pocket when abacavir is present. biorxiv.org
HLA-B*57:01-peptide-AbacavirConformational AnalysisAbacavir binds in a diverse range of conformations not seen in static structures.The dynamic nature of the binding is crucial for its biological effect and specificity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to analyze the intrinsic properties of the abacavir molecule, such as its electronic structure, optimized geometry, and reactivity. researchgate.netsemanticscholar.org These studies provide fundamental data that complements experimental findings and informs higher-level molecular modeling.

DFT calculations using the B3LYP method with basis sets like 6-31G(d,p) have been used to determine the optimized geometric parameters of abacavir, including bond lengths and angles. researchgate.netsemanticscholar.org The results from these theoretical calculations show good agreement with experimental data obtained from X-ray diffraction (XRD), validating the computational models. semanticscholar.org For instance, the C-C and C-N bond lengths within the purine (B94841) ring calculated by DFT are very close to those observed experimentally. semanticscholar.org

Analysis of the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. semanticscholar.org For abacavir, the calculated HOMO-LUMO gap suggests good reactivity and stability. semanticscholar.org Furthermore, the distribution of these orbitals reveals the likely sites for electronic transitions. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps generated from these calculations identify the electrophilic and nucleophilic sites on the molecule, predicting how it will interact with other molecules. Natural Bond Orbital (NBO) analysis has also been performed to understand hyperconjugative interactions and charge delocalization within the abacavir structure. semanticscholar.org

Table 3: Comparison of Selected Geometric and Electronic Parameters of Abacavir from DFT Calculations and Experiment
ParameterMethodCalculated ValueExperimental (XRD) ValueReference
Bond Length C11-C16 (Å)DFT/B3LYP/6-31G(d,p)1.3961.383 semanticscholar.org
Bond Length C15-C16 (Å)DFT/B3LYP/6-31G(d,p)1.4141.412 semanticscholar.org
Bond Length C18-C19 (Å)DFT/B3LYP/6-31G(d,p)1.5071.503 semanticscholar.org
UV Absorption λmax (nm, in ethanol)TD-DFT240.18240 semanticscholar.org

X-ray Crystallography and Cryo-EM Studies of Abacavir, trans- in Complex with Biological Macromolecules

X-ray Crystallography has provided definitive, high-resolution structural evidence for the interaction between abacavir, trans- and its biological targets. The crystal structure of abacavir bound to HLA-B*57:01 in complex with a self-peptide was a landmark achievement in understanding the mechanism of the associated hypersensitivity. mdpi.compnas.org

Beyond the immune-related target, X-ray crystallography has also been used to study how abacavir resistance develops in HIV. The crystal structure of the HIV-1 reverse transcriptase Q151M mutant in complex with dATP has provided insights into the structural basis for resistance to nucleoside analogs like abacavir. nih.gov

Table 4: Selected X-ray Crystallography Data for Abacavir, trans- Complexes
ComplexPDB IDResolution (Å)Key Structural InsightReference
HLA-B57:01 + Peptide + Abacavir3UPR1.9Revealed abacavir binding in the F-pocket, altering the peptide repertoire. mdpi.compnas.org
HLA-B57:01 + Self-peptide + Abacavir5U982.0Confirmed abacavir's docking conformation and H-bonds with Ser116 and Asp114. mdpi.com
HIV-1 RT (Q151M) + DNA/dATP5VFK2.55Provides a structural basis for resistance to drugs including abacavir. nih.gov

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the structure of large biological macromolecules and complexes. biorxiv.org While specific cryo-EM structures of abacavir in complex with its targets are not yet widely reported in the literature, the technique has been used to study transporters that are relevant to abacavir's disposition in the body. For example, the human organic cation transporter 3 (OCT3), for which abacavir is a known substrate, has been characterized by cryo-EM. meduniwien.ac.at These studies provide insights into the general architecture and ligand-binding pockets of transporters that handle a wide array of compounds, including abacavir. meduniwien.ac.at Similarly, cryo-EM has been used to study the multidrug transporter ABCG2, which also recognizes abacavir as a substrate. researchgate.net As cryo-EM technology continues to advance, it is poised to become an increasingly valuable tool for studying the interactions of small-molecule drugs like abacavir with their macromolecular partners. biorxiv.org

Q & A

Q. How can researchers establish a clinically relevant genotypic resistance profile for abacavir in HIV therapy?

  • Methodological Answer : Perform a stepwise analysis: (i) Identify nucleoside reverse transcriptase inhibitor (NRTI) mutations (e.g., M41L, L74V, M184V) via baseline sequencing. (ii) Use univariate regression to correlate mutations with virologic response (e.g., viral load reduction). (iii) Define resistance tiers (e.g., <4 mutations = susceptible; ≥5 mutations = resistant) and validate robustness via bootstrap resampling .

Q. What computational strategies can predict abacavir's potential repurposing for non-HIV viral targets like COVID-19?

  • Methodological Answer : Apply molecular docking to simulate abacavir’s interaction with viral protease structures (e.g., SARS-CoV-2 main protease). Use AI-driven models to prioritize drug combinations (e.g., abacavir + lamivudine) that reduce viral replication and inflammatory responses. Validate predictions with in vitro protease inhibition assays .

Q. How does abacavir influence thrombin generation (TG) dynamics, and what experimental models are suitable to assess its prothrombotic effects?

  • Methodological Answer : Use calibrated automated thrombography (CAT) to measure thrombin kinetics in plasma. Abacavir increases prothrombin conversion rates, leading to elevated thrombin peak height. Compare with tenofovir disproxil fumarate (TDF), which reduces TG via thrombin inactivation. Include kinetic parameters (lag time, endogenous thrombin potential) to model thrombosis risk .

Advanced Research Questions

Q. How can conflicting observational and clinical trial data on abacavir-associated cardiovascular risk be reconciled methodologically?

  • Methodological Answer : (i) Conduct meta-regression to adjust for confounding variables (e.g., smoking, hypertension) in observational studies. (ii) Pool individual-level data from randomized trials (e.g., REPRIEVE analysis) to assess temporal effects (recent vs. cumulative exposure). (iii) Use Mendelian randomization to explore genetic predisposition to cardiovascular outcomes in abacavir-treated cohorts .

Q. What systems biology approaches integrate abacavir transport and metabolism pathways into predictive pharmacokinetic models?

  • Methodological Answer : Annotate pathways (e.g., hepatic glucuronidation, transporter interactions) using KEGG or Reactome identifiers. Combine in vitro metabolic stability data (e.g., cytochrome P450 activity) with physiologically based pharmacokinetic (PBPK) modeling. Validate against clinical pharmacokinetic datasets to predict drug-drug interactions .

Q. How do abacavir resistance mutations evolve post-therapy discontinuation, and what sequencing strategies capture reversion dynamics?

  • Methodological Answer : Perform longitudinal deep sequencing of HIV reverse transcriptase (RT) from plasma post-abacavir cessation. Track mutation decay rates (e.g., M184V reversion to wild-type) using next-generation sequencing (NGS) with error correction. Correlate with viral load rebound kinetics to model fitness costs of resistance mutations .

Q. What statistical frameworks are optimal for analyzing abacavir's long-term cardiovascular outcomes in heterogeneous clinical trial cohorts?

  • Methodological Answer : Apply time-to-event analyses (Cox proportional hazards models) with time-varying covariates (e.g., current vs. past abacavir use). Stratify by baseline Framingham risk scores and use competing risks models to account for non-cardiovascular mortality. Validate via sensitivity analyses excluding patients with pre-existing coronary disease .

Q. How can researchers design studies to resolve mechanistic contradictions between abacavir's purported prothrombotic and anti-inflammatory effects?

  • Methodological Answer : (i) Use endothelial cell cultures to measure tissue factor (TF) expression and platelet activation markers (e.g., P-selectin) under abacavir exposure. (ii) Contrast with cytokine profiling (e.g., IL-6, TNF-α) in macrophage co-cultures. (iii) Integrate multi-omics (transcriptomics, proteomics) to identify signaling hubs (e.g., NF-κB) mediating divergent effects .

Q. What data-sharing protocols ensure reproducibility in abacavir research while protecting patient confidentiality?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
    (i) De-identify datasets using anonymization tools (e.g., ARX Statistical Disclosure Control).
    (ii) Share via repositories (e.g., ClinicalStudyDataRequest) with data use agreements (DUAs).
    (iii) Provide analytic code (R/Python scripts) and pre-register analysis plans to reduce bias .

Q. Tables

Key Mutation Impact on Abacavir ResistanceClinical Relevance
M184VReduces drug binding affinityHigh-level resistance
L74VAlters RT active siteModerate resistance
K65RCross-resistance to NRTIsContext-dependent
Thymidine Analogue Mutations (TAMs)Compensatory for resistanceReduces virologic response
Source: Derived from genotypic scoring in
Analytical Method AdvantagesLimitations
MCR-ALSHandles spectral overlapsRequires prior knowledge of components
PARAFACRobust for third-order dataComputationally intensive
CAT AssayQuantifies thrombin kineticsLimited to plasma samples
Source:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abacavir, trans-
Reactant of Route 2
Abacavir, trans-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.